Ferrocene, (carboxymethyl)-
Description
Historical Context and Evolution of Ferrocene (B1249389) Derivatives Research
The accidental discovery of ferrocene in 1951 marked a pivotal moment in chemistry. biomedpharmajournal.orgwikipedia.org Its unique "sandwich" structure, featuring an iron atom situated between two parallel cyclopentadienyl (B1206354) rings, was unlike anything seen before and prompted the development of new theories to explain its remarkable stability and bonding. wikipedia.orgresearchgate.netmagritek.com This discovery is widely credited with launching the modern era of organometallic chemistry, a field that bridges organic and inorganic chemistry. biomedpharmajournal.orglibretexts.orgsolubilityofthings.com The pioneering work on ferrocene's structure by Geoffrey Wilkinson and Ernst Otto Fischer was recognized with the Nobel Prize in Chemistry in 1973. magritek.com
The inherent stability of the ferrocene core, combined with the aromatic character of its cyclopentadienyl rings, makes it an ideal scaffold for a wide array of chemical modifications. researchgate.netrsc.org Early research quickly moved beyond the parent compound to explore the synthesis and properties of its derivatives. Chemists began to develop methods to functionalize the cyclopentadienyl rings, leading to a vast and diverse family of ferrocene compounds with tailored electronic and steric properties. biomedpharmajournal.orgresearchgate.net This has led to their application in numerous areas, including catalysis, materials science, and medicinal chemistry. researchgate.netbohrium.commdpi.com
Significance of the Carboxymethyl Moiety in Advanced Ferrocene Chemistry
The introduction of a carboxymethyl group (-CH2COOH) to the ferrocene scaffold to form Ferrocene, (carboxymethyl)- imparts several crucial properties that enhance its utility in advanced chemical applications. The carboxylic acid function introduces a site for a variety of chemical transformations, allowing for the covalent attachment of ferrocene to other molecules, such as peptides, polymers, and surfaces. mdpi.comresearchgate.net
The carboxymethyl group also introduces polarity and the potential for ionic interactions, which can influence the solubility and self-assembly properties of the resulting materials. nih.govnouryon.com This is particularly relevant in the design of electrochemical sensors and biosensors, where the ferrocene unit can act as a redox-active reporter. bohrium.comresearchgate.net The reversible one-electron oxidation of the iron center in ferrocene is a key feature, and the carboxymethyl group can modulate this redox potential, allowing for fine-tuning of its electrochemical behavior. mdpi.com Furthermore, the presence of both the bulky, nonpolar ferrocenyl group and the polar carboxylic acid group creates an amphiphilic character, which is exploited in the formation of micelles and other supramolecular structures. nih.gov
Scope and Rationale of Current Research Endeavors in Functional Ferrocenes
Current research into functionalized ferrocenes, including Ferrocene, (carboxymethyl)-, is driven by the quest for new materials and technologies with novel properties and applications. The versatility of the ferrocene platform continues to inspire the design and synthesis of complex molecular architectures. biomedpharmajournal.org
A significant area of contemporary research focuses on the development of ferrocene-based catalysts. The unique electronic environment provided by the ferrocene moiety can influence the activity and selectivity of catalytic centers. mdpi.com Researchers are exploring new ferrocene-containing ligands for a range of catalytic reactions, including cross-coupling and polymerization. mdpi.comresearchgate.net
In materials science, functionalized ferrocenes are being investigated for their potential in creating advanced polymers, liquid crystals, and nanoparticles with unique electronic and magnetic properties. nih.gov The redox activity of ferrocene is also being harnessed in the development of redox-responsive materials and for energy storage applications.
Structure
2D Structure
Properties
Molecular Formula |
C12H12FeO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylacetic acid;iron(2+) |
InChI |
InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q2*-1;+2 |
InChI Key |
MOUVOWJUMAKBBM-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1CC(=O)O.[Fe+2] |
Origin of Product |
United States |
Synthetic Methodologies for Ferrocene, Carboxymethyl and Its Derivatives
Direct Functionalization and Carboxymethylation Routes to Ferrocene (B1249389)
The introduction of a carboxymethyl group onto the cyclopentadienyl (B1206354) (Cp) ring of ferrocene can be achieved through several classic and modified organic reactions. These methods focus on the direct manipulation of the ferrocene scaffold.
Friedel-Crafts Acylation Followed by Reduction and Oxidation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and has been successfully applied to ferrocene. vernier.comtruman.eduutahtech.edu Ferrocene's high reactivity towards electrophilic substitution allows for acylation under milder conditions than those required for benzene. truman.edu
The synthesis of (carboxymethyl)ferrocene via this route typically involves:
Acylation: Ferrocene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride or a milder Brønsted-Lowry acid like phosphoric acid. vernier.comtruman.eduutahtech.edu This reaction yields acetylferrocene (B1663952). truman.eduaiinmr.com To control the extent of the reaction and minimize the formation of the di-substituted product, 1,1'-diacetylferrocene, the reaction time is often limited. vernier.com
Reduction: The resulting acetylferrocene can then be subjected to reduction to form the corresponding alcohol, hydroxymethylferrocene.
Oxidation: Subsequent oxidation of the hydroxymethyl group yields the desired (carboxymethyl)ferrocene. Reagents such as the Jones reagent (CrO₃/H₂SO₄) can be employed for this oxidation step.
A related approach involves the Willgerodt reaction of acetylferrocene, which can also lead to the formation of ferrocenylacetic acid. sciencemadness.org
Direct Alkylation via Deprotonation and Electrophilic Substitution
Direct alkylation of ferrocene presents another pathway to (carboxymethyl)ferrocene. This method can be achieved through a Friedel-Crafts type alkylation or by leveraging the acidity of the Cp ring protons.
One common method involves the reaction of ferrocene with chloroacetic acid in the presence of a catalyst like aluminum chloride. vulcanchem.com This electrophilic substitution introduces the carboxymethyl group directly onto one of the cyclopentadienyl rings. vulcanchem.com
Alternatively, the cyclopentadienyl rings of ferrocene can be deprotonated using a strong base, followed by reaction with an appropriate electrophile. While direct deprotonation can lead to a mixture of products, it remains a viable synthetic strategy.
Carboxylation of Ferrocenylmethyl Intermediates
This strategy involves the generation of a ferrocenylmethyl intermediate, which is then carboxylated. One approach begins with the formation of ferrocenylacetonitrile. This can be achieved through various means, including the reaction of a ferrocenylmethylammonium salt with cyanide. acs.org The resulting ferrocenylacetonitrile can then be hydrolyzed, typically under acidic or basic conditions, to yield (carboxymethyl)ferrocene. acs.orgamericanjournal.org
Another pathway involves the generation of a ferrocenylmethyl cation, which can then be trapped with a carboxylating agent. The stability of the α-ferrocenyl carbocation plays a significant role in these reactions.
Reductive Amination and Subsequent Oxidation Approaches
Reductive amination is a powerful tool for the formation of C-N bonds and can be adapted for the synthesis of (carboxymethyl)ferrocene precursors. nih.govorganic-chemistry.orgacsgcipr.org This multi-step approach typically involves:
Formation of Formylferrocene: The synthesis can start with formylferrocene.
Reductive Amination: Formylferrocene undergoes reductive amination with an appropriate amine to form a ferrocenylmethylamine derivative. This reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ. acsgcipr.org
Oxidation: The resulting amino group can be converted to a carboxylic acid through a series of oxidative steps. This indirect route offers an alternative to direct carboxylation methods.
Ligand-Based Syntheses of Ferrocene, (carboxymethyl)- Conjugates
The carboxylic acid functionality of (carboxymethyl)ferrocene makes it an ideal synthon for the creation of larger, more complex molecules, particularly bioconjugates. americanjournal.orgCurrent time information in Bangalore, IN. The ability to form amide bonds is a key feature of these ligand-based synthetic strategies.
Amide Coupling Strategies for Amino Acid and Peptide Conjugates
The conjugation of (carboxymethyl)ferrocene to amino acids and peptides is a widely employed strategy to create novel bioorganometallic compounds. sciencemadness.orgacs.orgmatec-conferences.org This is typically achieved through standard peptide coupling protocols.
The general procedure involves the activation of the carboxylic acid group of (carboxymethyl)ferrocene, followed by reaction with the free amino group of an amino acid or peptide. Common coupling reagents used for this purpose include:
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. matec-conferences.org
Uronium/Thiouronium Reagents: such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net
Other Activating Agents: 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst in these coupling reactions. matec-conferences.org
These methods have been successfully used to synthesize a wide array of ferrocene-peptide conjugates, where the ferrocene moiety can impart unique electrochemical and structural properties to the resulting biomolecule. researchgate.netrsc.orgacs.orgsioc-journal.cn The choice of coupling reagents and reaction conditions can be tailored to the specific amino acid or peptide sequence to ensure high yields and purity of the final conjugate. matec-conferences.orgresearchgate.net
Esterification Methods for Carboxylate Functionalization
The carboxylic acid group of (carboxymethyl)ferrocene is a key functional handle for further molecular elaboration, with esterification being a fundamental transformation. This process not only serves as a protective strategy for the carboxyl group but also allows for the introduction of a wide array of functionalities, thereby modulating the compound's physical and chemical properties.
A common approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an active ester, which can then react with various alcohols. For instance, the methyl ester of ferrocenecarboxylic acid can be prepared by crystallization from aqueous methanol. chemicalbook.com A more targeted method for creating reactive acylating agents is the formation of active esters. This is exemplified by the synthesis of steroid-ferrocene conjugates, where 3-O-carboxymethyl ether derivatives are first converted to active esters using N-hydroxysuccinimide, which are then used to acylate the steroid moiety. arkat-usa.org Standard coupling reagents used in peptide synthesis are also frequently employed to facilitate ester bond formation.
The choice of esterification method and the alcohol component are critical in determining the properties of the resulting ferrocene derivative. These methods provide access to a diverse library of ferrocene esters with potential applications in materials science and medicinal chemistry. researchgate.netrsc.org
Table 1: Selected Esterification Methods for Ferrocene Carboxylic Acids
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Ferrocenecarboxylic acid | Methanol (aqueous) | Methyl ester | chemicalbook.com |
| 3-O-Carboxymethyl ether steroid derivatives | N-Hydroxysuccinimide | Active succinimidyl ester | arkat-usa.org |
Stereoselective Synthesis of Chiral Ferrocene, (carboxymethyl)- Analogues
The synthesis of enantiomerically pure ferrocene derivatives is of significant interest due to their widespread application as privileged ligands in asymmetric catalysis. chinesechemsoc.orgnih.gov The unique planar chirality of 1,2-disubstituted ferrocenes, combined with central or axial chirality, gives rise to a rich stereochemical landscape. Several powerful strategies have been developed for the stereoselective functionalization of the ferrocene core.
A historically important and still widely used method is the diastereoselective ortho-lithiation of a ferrocene appended with a chiral auxiliary. nih.govacs.org Ugi's amine, a chiral α-ferrocenylethylamine, is a classic example of such an auxiliary. Deprotonation with an organolithium reagent occurs selectively at one of the adjacent ortho positions on the cyclopentadienyl (Cp) ring, directed by the chiral auxiliary. The resulting lithiated intermediate can be trapped with various electrophiles to furnish 1,2-disubstituted planar chiral ferrocenes with high diastereoselectivity. nih.govrsc.org
More recently, transition-metal-catalyzed enantioselective C-H functionalization has emerged as a powerful alternative. chinesechemsoc.orgnih.gov These methods often utilize a directing group on the ferrocene substrate to guide a chiral catalyst for the enantioselective activation of a C-H bond. For example, cobalt and rhodium catalysts have been successfully employed for the asymmetric C(sp²)–C(sp³) bond formation and C-H arylation of ferrocene derivatives, respectively. chinesechemsoc.orgnih.gov In some cases, the carboxymethyl group itself, or a derivative thereof, can participate in directing these transformations. For instance, N-tosylferrocene carboxamides bearing a carboxymethyl group on the second Cp ring have been used as substrates in Rh-catalyzed annulation reactions to produce point-planar chiral ferrocene fused azepines with enhanced enantioselectivity. chemrxiv.org
Table 2: Strategies for Stereoselective Synthesis of Chiral Ferrocene Analogues
| Method | Key Feature | Catalyst/Auxiliary | Product Type | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|
| Diastereoselective Lithiation | Chiral auxiliary directs metallation | (R)-Ugi's amine | Planar chiral P-amidophosphinates | High diastereoselectivity | rsc.org |
| Cobalt-Catalyzed C-H Alkylation | Asymmetric C(sp²)–C(sp³) bond formation | Chiral Co-catalyst | Planar chiral alkylated ferrocenes | Up to 90% ee | chinesechemsoc.org |
| Rhodium-Catalyzed C-H Arylation | Chiral transient directing group | Chiral phosphoramidite (B1245037) Rh(I) catalyst | 1,2-disubstituted planar chiral ferrocenes | Up to >99% ee | nih.gov |
Advanced Derivatization of the Carboxymethyl Moiety for Complex Architectures
The carboxymethyl group is an exceptionally versatile handle for constructing complex, high-order molecular architectures and conjugates. Amide bond formation is a particularly robust and widely used derivatization strategy, enabling the linkage of the (carboxymethyl)ferrocene unit to a vast range of molecules, including amino acids, peptides, and complex natural products. researchgate.netmdpi.com
Standard peptide coupling reagents are typically employed to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. This methodology has been used to synthesize a variety of ferrocene-based amides and conjugates. researchgate.netrsc.org For example, (carboxymethyl)ferrocene has been coupled to steroid scaffolds via an amide linkage to create steroid-ferrocene conjugates. arkat-usa.org Similarly, ferrocene-grafted conjugates have been prepared through amide coupling reactions for various applications. mdpi.com
Beyond simple amide formation, the dicarboxylated analogue, bis(carboxymethyl)ferrocene, serves as a valuable building block for the synthesis of macrocyclic structures. The two carboxylate arms can be reacted with diamines to form macrocyclic receptors capable of binding cations and anions, demonstrating the utility of the carboxymethyl group in supramolecular chemistry. researchgate.net The synthesis of ferrocene-containing macrocycles is an active area of research, as the incorporation of the redox-active ferrocene unit into a macrocyclic framework can impart unique electrochemical and optical properties to the entire assembly. whiterose.ac.uk These advanced derivatizations underscore the importance of (carboxymethyl)ferrocene as a foundational component for developing functional materials and complex molecular systems. nih.gov
Table 3: Examples of Complex Architectures from (Carboxymethyl)ferrocene Derivatization
| Derivative Type | Synthetic Strategy | Building Blocks | Resulting Architecture | Reference |
|---|---|---|---|---|
| Steroid Conjugate | Amide Coupling | (Carboxymethyl)ferrocene derivative, Steroid amine | Steroid-Ferrocene Conjugate | arkat-usa.org |
| Peptide Conjugate | Amide Coupling | Aminoferrocene, N-protected amino acids | Ferrocene-Amino Acid/Peptide Conjugate | researchgate.netrsc.org |
| Macrocyclic Receptor | Amide Coupling | Bis(carboxymethyl)ferrocene, Diamine | Ferrocene-based Macrocycle | researchgate.net |
Advanced Structural Elucidation and Theoretical Investigations of Ferrocene, Carboxymethyl Systems
Crystallographic Analyses and Solid-State Architecture of Ferrocene (B1249389), (carboxymethyl)- Derivatives
X-ray crystallography provides definitive insights into the three-dimensional structure of (carboxymethyl)ferrocene derivatives in the solid state. Analysis of closely related structures, such as 1,1'-ferrocenedicarboxylic acid, offers a clear picture of the molecular geometry and intermolecular interactions that govern the crystal packing.
The Cp rings can adopt either an eclipsed or staggered conformation, with the energy barrier to rotation being relatively low. The specific conformation observed in the crystal is often influenced by the steric bulk of the substituents and the optimization of packing forces and hydrogen bonds. The presence of bulky substituents can restrict this rotation, leading to specific, stable conformations in the solid state.
Table 1: Representative Crystallographic Data for a Ferrocene Dicarboxylic Acid Derivative Data below is illustrative, based on typical findings for ferrocene carboxylic acid derivatives.
| Parameter | Value | Reference |
| Fe–C (average) | 2.04 Å | vulcanchem.com |
| C=O (carboxyl) | ~1.22 Å | rsc.org |
| C–O (carboxyl) | ~1.31 Å | rsc.org |
| Cp-Fe-Cp (angle) | ~0° (parallel rings) | fu-berlin.de |
| Hydrogen Bond (O-H···O) | ~2.65 Å | rsc.orgnih.gov |
This interactive table summarizes key bond lengths and angles typically found in the crystal structures of ferrocene carboxylic acid derivatives.
Solution-Phase Conformation and Dynamics via Sophisticated NMR Techniques
In solution, (carboxymethyl)ferrocene and its derivatives exhibit dynamic behavior that can be probed effectively using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H and ¹³C NMR confirm the basic structure, more sophisticated techniques like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and variable-temperature NMR are required to elucidate conformational preferences and dynamic processes. acs.orgmagritek.com
The free rotation of the cyclopentadienyl (B1206354) rings and the conformational flexibility of the carboxymethyl side chain lead to a complex conformational landscape in solution. For amide derivatives, cis-trans isomerization around the amide bond can lead to the multiplication of proton resonances in NMR spectra. acs.org
Variable-temperature ¹H NMR studies are particularly insightful. rsc.org For derivatives capable of forming hydrogen bonds, changes in temperature can shift the equilibrium between hydrogen-bonded and non-bonded states. For example, the chemical shift of an OH or NH proton involved in hydrogen bonding often shows a significant temperature dependence, moving to a higher field as the temperature increases and the hydrogen bonds weaken. rsc.org In some cases, broad signals at room temperature can resolve into distinct resonances at lower temperatures as the molecule settles into a more stable, hydrogen-bonded conformation. rsc.org These studies provide strong evidence for the existence of ordered, hydrogen-bonded structures even in solution. acs.orgirb.hr
Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful non-destructive methods used to characterize the bonding and conformational properties of (carboxymethyl)ferrocene. The spectra provide a molecular fingerprint, with specific vibrational modes corresponding to different functional groups and parts of the molecule.
The IR spectrum of a (carboxymethyl)ferrocene derivative typically displays a set of characteristic absorption bands. mdpi.commdpi.com The presence of the ferrocene unit is confirmed by peaks corresponding to the C-H stretching of the cyclopentadienyl rings (around 3100 cm⁻¹), C=C stretching within the rings (around 1410 cm⁻¹ and 1023 cm⁻¹), and ring breathing modes. mdpi.com
The carboxymethyl group introduces several distinct vibrational signatures. nih.gov A strong absorption band corresponding to the C=O (carbonyl) stretch is typically observed in the region of 1700-1730 cm⁻¹. For the corresponding carboxylate salt (COONa), this single peak splits into two, corresponding to the anti-symmetric and symmetric vibrations of the COO⁻ group, often seen around 1560-1640 cm⁻¹. nih.gov The O-H stretch of the carboxylic acid appears as a very broad band, usually in the 2500-3300 cm⁻¹ range, due to extensive hydrogen bonding.
Table 2: Characteristic IR Absorption Frequencies for (Carboxymethyl)ferrocene Systems
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Cyclopentadienyl | C-H Stretch | ~3100 | mdpi.com |
| Cyclopentadienyl | Aliphatic C-H Stretch | ~2927 | mdpi.com |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) | rsc.org |
| Carbonyl (Acid) | C=O Stretch | 1700 - 1730 | magritek.com |
| Carboxylate | COO⁻ Anti-symmetric Stretch | ~1639 | nih.gov |
| Carboxylate | COO⁻ Symmetric Stretch | ~1567 | nih.gov |
| Cyclopentadienyl | C=C Stretch | ~1410, 1023 | mdpi.com |
This interactive table highlights key infrared vibrational frequencies used to identify and characterize (carboxymethyl)ferrocene and its derivatives.
Computational Chemistry: Electronic Structure, Bonding, and Reactivity Predictions
Theoretical investigations, particularly those employing computational chemistry, provide a microscopic level of understanding that complements experimental findings. These methods are used to predict molecular structures, electronic properties, and reaction mechanisms with remarkable accuracy.
Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of ferrocene derivatives. mdpi.comnih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties. rsc.orgsciensage.info
The introduction of an electron-withdrawing group like carboxymethyl has a notable effect on the electronic properties of the ferrocene core. It polarizes the cyclopentadienyl ring and reduces the electron density at the iron center. vulcanchem.com This is reflected in the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the energy of electronic transitions. sciensage.info For (carboxymethyl)ferrocene, the electron-withdrawing substituent generally lowers the energy of both the HOMO and LUMO, which in turn affects the redox potential of the ferrocene/ferricinium couple. researchgate.net
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. sciensage.info For (carboxymethyl)ferrocene, the MEP would show negative potential around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential near the acidic proton.
Table 3: Illustrative DFT-Calculated Properties for Ferrocene Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Ferrocene (eclipsed) | -4.98 | 0.44 | 5.42 | sciensage.info |
| Acetylferrocene (B1663952) (eclipsed) | -5.51 | -0.89 | 4.62 | sciensage.info |
This interactive table shows how substituents affect the frontier orbital energies of ferrocene, as calculated by DFT. Acetylferrocene is shown as a close analog to (carboxymethyl)ferrocene due to the electron-withdrawing nature of the carbonyl group.
Molecular Dynamics (MD) Simulations of Ferrocene, (carboxymethyl)- Interactions and Conformations
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. researchgate.netnih.gov MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational dynamics, solvent effects, and intermolecular interactions. nih.gov
For (carboxymethyl)ferrocene systems, MD simulations are particularly useful for understanding their interactions with other molecules, such as host-guest complexation with cyclodextrins or binding to biological macromolecules like proteins. wiley-vch.deresearchgate.net These simulations can reveal the preferred binding modes, calculate binding free energies, and illustrate the dynamic stability of the resulting complexes. nih.gov A key challenge in performing accurate MD simulations of organometallic compounds is the development of a reliable molecular mechanics force field—a set of parameters that describe the potential energy of the system. Specific force fields have been developed and validated for ferrocene-peptide conjugates to accurately reproduce experimental geometries and hydrogen-bonding patterns. nih.gov
Constrained DFT for Electron Transfer Mechanism Analysis
For systems where electron transfer is a key process, standard DFT can sometimes be inadequate as it may overly delocalize the charge. nih.gov Constrained Density Functional Theory (CDFT) is a powerful specialized technique designed to overcome this limitation. mdpi.comrsc.org
CDFT allows for the calculation of diabatic potential energy surfaces, which represent states where the charge is localized on specific fragments of a molecule (e.g., a donor and an acceptor). nih.govmdpi.com In the context of a mixed-valence ferrocene system, CDFT can define a "donor state" where the charge is on one ferrocenyl group and an "acceptor state" where it is on another. mdpi.com By calculating the energies of these charge-localized states, one can directly determine key Marcus theory parameters like the driving force and the reorganization energy for the electron transfer event. nih.gov Furthermore, CDFT is used to compute the electronic coupling matrix element (or transfer integral), which quantifies the strength of the electronic interaction between the donor and acceptor states and is a critical factor in determining the rate of electron transfer. mdpi.com
Electrochemical Mechanisms and Redox Chemistry of Ferrocene, Carboxymethyl
Detailed Investigations of the Ferrocene (B1249389)/Ferrocenium (B1229745) Redox Couple Behavior
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple of (carboxymethyl)ferrocene and its derivatives is a well-behaved, reversible one-electron process, making it a valuable standard in electrochemical studies. nih.gov The oxidation of ferrocene to the ferrocenium cation is a mild process that can be easily observed through techniques like cyclic voltammetry (CV). whiterose.ac.ukresearchgate.net In CV experiments, (carboxymethyl)ferrocene typically displays a reversible wave corresponding to the Fe(II)/Fe(III) transition. The stability of both the oxidized and reduced forms contributes to the ideal redox behavior observed. nih.govnih.gov
The electrochemical oxidation is often influenced by the solvent and the electrolyte used. diva-portal.orguq.edu.au For instance, studies have shown that in chloride-based aqueous electrolytes, the electrochemical oxidation of ferrocene derivatives can become irreversible due to the degradation of ferrocene at the electrode interface, a process in which the chloride anion is directly involved. diva-portal.orguq.edu.au However, under appropriate conditions, such as using specific ionic liquid plasticizers or a high loading of the redox-active species, this irreversible conversion can be suppressed. diva-portal.org The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is a key parameter derived from CV, providing a measure of the ease of oxidation. researchgate.net
Influence of Substituent Effects on Redox Potential and Electron Transfer Kinetics
The electronic nature of substituents on the cyclopentadienyl (B1206354) rings significantly influences the redox potential of the ferrocene core. mdpi.com Electron-withdrawing groups, such as the carboxylic acid group in ferrocenecarboxylic acid, make the ferrocene moiety more difficult to oxidize, resulting in a more positive redox potential compared to unsubstituted ferrocene. nih.govresearchgate.net Conversely, electron-donating groups make oxidation easier, shifting the potential to less positive values. researchgate.net
In (carboxymethyl)ferrocene, the methylene (B1212753) group (-CH₂-) acts as a spacer, separating the electron-withdrawing carboxyl group (-COOH) from the ferrocene ring. This spacing mitigates the full electron-withdrawing effect of the carboxyl group on the iron center. nih.govresearchgate.net Studies on a series of ferrocenyl carboxylic acids with varying alkyl chain lengths (Fc-(CH₂)n-COOH) have demonstrated this effect clearly. As the number of methylene groups (n) increases, the ferrocene moiety is increasingly shielded from the electron-withdrawing effect of the carboxyl group, causing the formal reduction potential to decrease and approach the value of unsubstituted ferrocene. nih.gov For example, the formal reduction potential of ferrocenecarboxylic acid (n=0) is significantly more positive than that of (carboxymethyl)ferrocene (n=1) and other derivatives with longer alkyl chains. nih.govresearchgate.net
The kinetics of electron transfer are also affected by substituents. The rate at which electrons are transferred between the electrode and the ferrocene molecule can be influenced by the molecular structure and the surrounding medium. Techniques like cyclic voltammetry at varying scan rates are used to determine electron transfer rate constants. acs.org
Below is a data table summarizing the effect of the substituent chain length on the formal reduction potential of ferrocenyl carboxylic acids.
| Compound | n value | E°' (V vs Fc/Fc⁺) | Reference |
|---|---|---|---|
| Ferrocenecarboxylic acid | 0 | 0.224 | nih.gov |
| Ferrocene, (carboxymethyl)- | 1 | -0.058 | nih.gov |
| Ferrocene, (carboxyethyl)- | 2 | -0.062 | nih.gov |
| Ferrocene, (carboxypropyl)- | 3 | -0.024 | nih.gov |
Mechanistic Studies of Electrochemical Reactivity in Solution and at Interfaces
The electrochemical reactivity of (carboxymethyl)ferrocene has been studied both in homogenous solutions and when immobilized on electrode surfaces. In solution, the mechanism typically follows a simple, reversible electron transfer. mdpi.com However, the reactivity can become more complex at interfaces, such as when (carboxymethyl)ferrocene is part of a self-assembled monolayer (SAM) or a polymer film on an electrode. acs.orgchemrxiv.org
When tethered to a surface, the flexibility and density of the molecular layer can dictate the electrochemical response. acs.org For ferrocene-modified polymers, the electron transfer can be driven by physical diffusion of the polymer chains to bring the ferrocene moiety close to the electrode surface or by electron hopping between adjacent ferrocene sites. acs.org
Studies involving ferrocene-modified thin membranes have shown that the electrochemical mechanism can be highly dependent on the composition of the membrane and the electrolyte. diva-portal.orguq.edu.au For example, in the presence of chloride ions, irreversible oxidation products, specifically chloride-based iron products, have been identified at the electrode-membrane interface. diva-portal.orguq.edu.au In situ and ex situ spectroscopic techniques are crucial for elucidating these complex interfacial reaction mechanisms. chemrxiv.org
The interaction of (carboxymethyl)ferrocene with other molecules in solution can also alter its electrochemical behavior. For instance, the presence of specific anions can lead to shifts in the redox potential, a phenomenon exploited in the design of electrochemical sensors. mdpi.com
Electrocatalytic Pathways Involving Ferrocene, (carboxymethyl)- Derivatives
Ferrocene and its derivatives, including (carboxymethyl)ferrocene, are widely used as redox mediators in electrocatalysis. nih.govmdpi.com They facilitate electron transfer between an electrode and a substrate that might otherwise react slowly at the electrode surface. nih.gov The fundamental principle involves the ferrocene derivative being electrochemically oxidized (or reduced) at the electrode, and this regenerated species then chemically reacts with the substrate, returning the mediator to its original state.
An example of an electrocatalytic pathway is the EC' mechanism, where an electrochemical step (E) generates the active form of the mediator (the ferrocenium cation), which then participates in a chemical reaction (C') with the substrate. acs.org This has been applied in biosensors, where ferrocene derivatives mediate electron transfer from an enzyme's active site to the electrode. mdpi.com For example, in glucose sensors, the ferrocenium cation oxidizes the reduced form of glucose oxidase (GOx), which has been reduced during the enzymatic oxidation of glucose. mdpi.com
Derivatives of (carboxymethyl)ferrocene have been incorporated into various materials to enhance electrocatalytic activity. For instance, they have been grafted onto polymers like chitosan (B1678972) to create soft electrochemical sensors. researchgate.net The ferrocene moiety's ability to shuttle electrons efficiently makes it a key component in these systems. nih.gov Furthermore, ferrocene-based catalysts have been developed for reactions like hydrogen production, where they can favorably shift the overpotential required for the reaction. nih.gov The versatility and tunable redox properties of ferrocene derivatives make them excellent candidates for designing a wide range of electrocatalytic systems. nih.govnih.gov
Coordination Chemistry and Metal Complexation with Ferrocene, Carboxymethyl As a Ligand
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with (carboxymethyl)ferrocene typically involves the reaction of the deprotonated ligand (ferrocenylacetate) with a suitable metal salt in an appropriate solvent. The self-assembly process can be influenced by factors such as the choice of metal ion, the solvent system, and the presence of auxiliary ligands, which can co-coordinate to the metal center and direct the final structure.
Common synthetic strategies include:
Direct Reaction: The most straightforward method involves mixing (carboxymethyl)ferrocene with a metal salt (e.g., acetates, chlorides, or nitrates) in a solvent where both are soluble. A base is often added to deprotonate the carboxylic acid, facilitating coordination.
Hydrothermal/Solvothermal Synthesis: This method is frequently employed for the creation of crystalline materials like metal-organic frameworks (MOFs). Reactions are carried out in a sealed vessel at elevated temperatures and pressures, promoting the formation of thermodynamically stable, well-ordered structures. bohrium.com
The structural characterization of these complexes is crucial for understanding their properties. A combination of spectroscopic and analytical techniques is employed:
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometries of the metal centers. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination mode of the carboxylate group. The difference in the stretching frequencies between the asymmetric (ν_asym) and symmetric (ν_sym) vibrations of the COO⁻ group can indicate whether the coordination is monodentate, bidentate chelating, or bidentate bridging. acs.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy help to confirm the structure of the ligand within the complex in solution. mdpi.com
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of the organic ligand. researchgate.net
Electrochemical Methods: Techniques like cyclic voltammetry are used to study the redox properties of the ferrocenyl moiety within the complex, revealing how coordination affects the Fe(II)/Fe(III) redox couple. researchgate.netscielo.org.mx
Table 1: Examples of Synthesized Transition Metal Complexes with Ferrocene-Carboxylate Ligands This table includes examples with ligands structurally similar to (carboxymethyl)ferrocene to illustrate common synthetic and structural features.
| Complex | Metal Ion | Auxiliary Ligand | Synthetic Method | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| [{Zn(FcCOC₂H₄COO)₂(Pbbbm)}₂]·1/2CH₃OH | Zn(II) | Pbbbm | Self-assembly | Dinuclear structure bridged by Pbbbm | |
| [{Zn(FcCOC₂H₄COO)₂(Btx)}₂] | Zn(II) | Btx | Self-assembly | Dinuclear structure bridged by Btx | |
| [Cd(FcCOC₂H₄COO)₂(Py)₂(H₂O)] | Cd(II) | Pyridine (Py) | Self-assembly | Mononuclear structure | |
| FcNi-BDC-H₂O₂/NF | Ni(II) | BDC | Hydrothermal | 2D Metal-Organic Framework nanosheet | bohrium.com |
Diverse Coordination Modes of the Carboxymethyl Functionality
The carboxymethyl group (–CH₂COOH) provides a versatile carboxylate (–CH₂COO⁻) binding site that can coordinate to metal ions in several distinct modes. This flexibility is key to the structural diversity of the resulting metal complexes. acs.org The primary coordination modes include:
Monodentate: In this mode, only one of the two carboxylate oxygen atoms binds to a single metal center. This is common when the metal center is sterically crowded or when the carboxylate group competes with other strong ligands.
Bidentate: Both oxygen atoms of the carboxylate group coordinate to one or more metal ions.
Chelating: Both oxygen atoms bind to the same metal ion, forming a four-membered chelate ring. This mode is generally less common for carboxylates compared to bridging modes.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the steric hindrance of other ligands, and the reaction conditions. tandfonline.com The presence of the bulky ferrocenyl group can also influence the preferred coordination geometry.
Table 2: Coordination Modes of the Carboxylate Group
| Coordination Mode | Schematic Representation | Description | Typical IR Signature (Δν = νasym(COO⁻) - νsym(COO⁻)) |
|---|---|---|---|
| Monodentate | M–O–C=O | One oxygen atom coordinates to a metal center. | Significantly larger than for the ionic carboxylate. acs.org |
| Bidentate (Chelating) | M(O₂C) | Both oxygen atoms coordinate to the same metal center. | Significantly smaller than for the ionic carboxylate. |
| Bidentate (Bridging, syn-syn) | M–O–C–O–M | Both oxygen atoms bridge two metal centers on the same side of the C-O-O plane. | Comparable to or slightly larger than the ionic value. acs.org |
| Bidentate (Bridging, syn-anti) | M–O–C–O–M | One oxygen coordinates syn, the other anti, bridging two metal centers. | Larger than the ionic value. acs.org |
Formation of Polynuclear Complexes and Metal-Organic Frameworks (MOFs)
The ability of the (carboxymethyl)ferrocene ligand to connect multiple metal centers via its carboxylate group makes it an excellent building block for constructing higher-order structures such as polynuclear complexes and metal-organic frameworks (MOFs). researchgate.net
Polynuclear Complexes: These are discrete molecules containing a definite number of metal ions (e.g., dinuclear, trinuclear). In the case of (carboxymethyl)ferrocene, bridging coordination modes of the carboxylate group can link two or more metal ions to form such clusters. The ferrocenyl groups in these structures can act as bulky, redox-active peripheral units that encapsulate the metallic core.
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Ferrocene (B1249389) and its derivatives, including (carboxymethyl)ferrocene, are highly attractive for incorporation into MOFs for several reasons:
Redox Activity: The ferrocene/ferrocenium (B1229745) (Fe²⁺/Fe³⁺) couple provides a reversible redox process, making the resulting MOFs potentially useful in electrochemical sensing, catalysis, and energy storage. researchgate.netexlibrisgroup.com
Structural Diversity: The rigid "sandwich" structure of ferrocene combined with the versatile connectivity of the carboxylate group allows for the design of robust frameworks with specific topologies. bohrium.com
Functionality: The ferrocene unit can be incorporated either as part of the organic linker (strut) that forms the framework or as a guest molecule encapsulated within the pores of a pre-existing MOF, such as ZIF-8. researchgate.netrsc.org
The synthesis of ferrocene-based MOFs typically uses solvothermal or hydrothermal methods, where the components are heated in a solvent to promote the crystallization of the extended framework. bohrium.com These materials often exhibit unique properties derived from the synergy between the porous host framework and the functional ferrocene units. acs.org
Ligand Design Strategies for Specific Metal Ion Selectivity and Catalysis
The unique combination of a carboxylate binding site and a redox-active ferrocene reporter group in (carboxymethyl)ferrocene makes it a valuable platform for designing ligands with specific functions in metal ion sensing and catalysis. nih.govnih.gov
Specific Metal Ion Selectivity and Sensing: Ligands based on (carboxymethyl)ferrocene can be designed as chemosensors for specific metal ions. The design strategy relies on the principle of host-guest chemistry, where the ligand (host) is tailored to selectively bind a target metal ion (guest). acs.org
Binding Site: The carboxylate group, often in conjunction with other nearby donor atoms incorporated into the ligand structure, forms a coordination pocket that is sterically and electronically complementary to the target metal ion. scielo.org.mx
Signaling Unit: The ferrocene moiety serves as an electrochemical signaling unit. Upon binding of a metal ion, the electronic environment around the ferrocene's iron center is perturbed. This perturbation causes a measurable shift in the redox potential of the Fe(II)/Fe(III) couple, which can be detected by techniques like cyclic voltammetry. preprints.org This change in redox potential signals the binding event, and the selectivity of the sensor is determined by which metal ions cause a significant response. mdpi.com
Catalysis: Ferrocene-based ligands are widely used in asymmetric catalysis due to their unique stereochemical properties (planar chirality) and electronic flexibility. rsc.org While (carboxymethyl)ferrocene itself is achiral, it can be incorporated into more complex chiral ligand scaffolds to influence catalytic processes.
Redox-Switchable Catalysis: The reversible oxidation of the ferrocene unit can be used to switch a catalyst's activity "on" or "off." Oxidation to the ferrocenium cation alters the electronic properties and sometimes the coordination geometry of the ligand, which in turn can modulate the catalytic activity of the coordinated metal center. nih.gov
Structural Scaffolding: The (carboxymethyl)ferrocene unit can be used to introduce specific steric bulk or to position other functional groups in a precise three-dimensional arrangement around a catalytically active metal. For instance, it can be part of a larger bidentate or polydentate ligand system designed to create a specific chiral environment for asymmetric reactions. rsc.orgnih.gov
Cooperative Catalysis: In some systems, the ferrocene iron atom itself can participate in the catalytic cycle or influence the reaction through non-covalent interactions, working in cooperation with the primary catalytic metal center. nih.gov
By systematically modifying the ligand structure—for example, by introducing additional donor groups or chiral elements—researchers can fine-tune the selectivity and efficiency of these ferrocene-based systems for specific applications in sensing and catalysis. nih.govacs.org
Catalytic Applications and Mechanistic Studies of Ferrocene, Carboxymethyl Derivatives
Organometallic Catalysis: Coupling Reactions, Hydrogenation, and Oxidation
The (carboxymethyl)ferrocene moiety and its close relatives serve as highly effective ligands or catalysts in a range of fundamental organometallic transformations. mdpi.comatamankimya.com Their utility stems from the stable "sandwich" structure, redox activity, and the ability of the carboxyl group to be functionalized or to interact with reaction components. mdpi.comatamankimya.com
Coupling Reactions: Ferrocene-based ligands are extensively used in transition metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. mdpi.comtorontomu.ca The presence of a (carboxymethyl) group can influence catalyst activity and selectivity. For instance, (carboxymethyl)ferrocene itself, also known as ferrocenecarboxylic acid, has been explored in direct cross-coupling reactions with alkenes. atamankimya.com Palladium catalysts bearing ferrocenyl ligands are prominent in Heck and Suzuki-Miyaura coupling reactions. torontomu.caresearchgate.netresearchgate.netuliege.be In some systems, the carboxyl group can be a precursor to other functional groups that form part of a more complex ligand, such as in ferrocene-based phosphine (B1218219) ligands used for Heck reactions. mdpi.com The performance of these catalysts is often dependent on the electronic nature of the substituents on the ferrocene (B1249389) core. torontomu.ca
An example of a catalyst system for the Heck reaction is the use of Pd(OAc)₂ with a 4,5-diazafluoren-9-one (B35911) ligand, which facilitates the aerobic dehydrogenative alkenylation of ferrocene with electron-poor alkenes, yielding monoalkenylated products. researchgate.net
Interactive Data Table: Performance of Ferrocene-Based Catalysts in Coupling Reactions
| Coupling Reaction | Catalyst System | Substrates | Product Yield | Reference |
| Heck Alkenylation | Pd(OAc)₂/4,5-diazafluoren-9-one | Ferrocene, various alkenes | Moderate | researchgate.net |
| Suzuki-Miyaura | Palladium-doped poly(m-ferrocenylaniline) | Aryl halides, arylboronic acids | Good to Excellent | mdpi.com |
| Negishi | PdCl₂(dppf) | Ferrocenylzinc, 1,8-diiodonaphthalene | Good | torontomu.ca |
| Sonogashira | Pd-catalyzed | Ferrocene, terminal alkynes | High | mdpi.com |
Hydrogenation: In the field of hydrogenation, ligands derived from (carboxymethyl)ferrocene have shown significant promise. mdpi.com Chiral ferrocenylphosphine ligands, which can be synthesized from (carboxymethyl)ferrocene precursors, are effective in the enantioselective hydrogenation of ketones. vulcanchem.com The carboxyl group itself can play a crucial role in the catalytic process. Preliminary mechanistic studies on the hydrogenation of itaconate derivatives using rhodium catalysts with chiral 1,1'-diphosphetanylferrocene ligands suggest that the carboxy group may interact with the metal center, influencing both reactivity and enantioselectivity. researchgate.net Ferrocene-based P,N,OH ligands have been developed for the highly efficient iridium-catalyzed asymmetric hydrogenation of various ketones, achieving excellent enantioselectivities (up to >99% ee) and high turnover numbers (TON). mdpi.com
Oxidation: Ferrocene and its derivatives are effective catalysts for oxidation reactions, often proceeding through a ferrocenium (B1229745) cation intermediate. mdpi.com (Carboxymethyl)ferrocene can act as a catalyst for various oxidation and reduction reactions. atamankimya.com Ferrocene-catalyzed systems, using hydrogen peroxide as the oxidant, can oxidize alkanes to corresponding alcohols. mdpi.com Mechanistic studies indicate these reactions often involve the generation of hydroxyl radicals in a Fenton-type process. mdpi.com Furthermore, ferrocenium hexafluorophosphate (B91526) has been used to catalyze the chemoselective oxidation of benzylic amines to imines with air as the terminal oxidant. mdpi.com
Chiral Catalysis Employing Enantiopure Ferrocene, (carboxymethyl)- Systems
The inherent planar chirality of substituted ferrocenes makes them exceptional scaffolds for designing chiral ligands and catalysts for asymmetric synthesis. rsc.orgresearchgate.net The introduction of a (carboxymethyl) group provides a handle for creating diverse, enantiopure catalytic systems. vulcanchem.comsnnu.edu.cn
Chiral ferrocenylphosphine ligands derived from (carboxymethyl)ferrocene have been successfully employed in the enantioselective hydrogenation of ketones, achieving high enantiomeric excesses. vulcanchem.com The unique, rigid structure and the electronic properties of the ferrocene backbone are key to inducing high stereoselectivity. mdpi.com
Recent studies have demonstrated that substituting a ferrocene p-tosylamide with a carboxymethyl group on the second cyclopentadienyl (B1206354) ring markedly improves enantioselectivity in Rh-catalyzed [4+3] annulation reactions. chemrxiv.org This highlights the significant role that the (carboxymethyl) substituent can play in the stereochemical outcome of a reaction.
Furthermore, the combination of a group 9 metal (like Co, Rh, Ir) with chiral carboxylic acids (CCAs) has emerged as a potent system for enantioselective C-H activation. snnu.edu.cn While not always derived from (carboxymethyl)ferrocene itself, this strategy underscores the principle of using a carboxylic acid function to steer the enantioselectivity of a metal-catalyzed process. For example, Ir(III) catalysts paired with sterically hindered amino acid derivatives have been used for the enantioselective C(sp²)-H amidation of ferrocene amides. snnu.edu.cn The development of methods to construct both axial and planar chirality in a single ferrocene system using palladium/chiral norbornene cooperative catalysis further expands the toolbox for creating sophisticated chiral environments. nih.govacs.org
Interactive Data Table: Enantioselectivity in (Carboxymethyl)ferrocene Derivative Catalysis
| Reaction Type | Catalyst/Ligand System | Substrate | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| [4+3] Annulation | Chiral RhCpX catalyst with carboxymethyl-substituted ferrocenecarboxamide | Ferrocenecarboxamide, Benzylallene | 90:10 er | chemrxiv.org |
| Asymmetric Hydrogenation | Ir-complex with ferrocene-based P,N,OH ligand (f-Amphol) | Acetophenone derivatives | 98-99.9% ee | mdpi.com |
| Asymmetric Hydrogenation | Co-catalyst with ferrocene-based SPO ligand | Diaryl Ketones | up to 99% ee | acs.org |
| C(sp²)-H Amidation | Ir(III) catalyst with chiral amino acid | Ferrocene amides | up to 97.5:2.5 er | snnu.edu.cn |
Electrocatalysis and Photocatalytic Systems Based on Ferrocene, (carboxymethyl)- Complexes
The redox-active nature of the ferrocene/ferrocenium couple makes (carboxymethyl)ferrocene and its derivatives highly suitable for applications in electrocatalysis and photocatalysis. nih.gov
Electrocatalysis: (Carboxymethyl)ferrocene, or ferrocenecarboxylic acid, is employed as a mediator in electrocatalytic oxidation processes. atamankimya.com The ferrocene unit facilitates electron transfer, enhancing reaction kinetics. nih.gov A notable application is in the four-electron electrocatalytic reduction of oxygen (ORR). nsf.gov Copper complexes of glutathione (B108866) modified with a ferrocene derivative (Cu-GSH-NHFc) catalyze the ORR to water with high selectivity. nsf.gov Electrochemical studies, including cyclic voltammetry, demonstrated that the ferrocene moiety is crucial for this efficient four-electron pathway, facilitating rapid electron transfer to the copper active site. nsf.gov In other systems, porous organic polymers derived from ferrocene have been carbonized to create high-performance electrocatalysts for the ORR, showing activity comparable to commercial Pt/C catalysts. rsc.org Metal-organic frameworks (MOFs) using 1,1'-ferrocenedicarboxylic acid as a linker have also been investigated as pre-catalysts for the oxygen evolution reaction (OER), where they undergo structural reconstruction to form highly active metal oxyhydroxide species. nih.govchemrxiv.org
Photocatalysis: Ferrocene-based materials are increasingly used in photocatalytic systems for degrading organic pollutants and for organic synthesis. rsc.orgbucea.edu.cn The ferrocene unit can act as a photosensitizer or as a catalytically active site. Ferrocene-functionalized clusters have been designed for the degradation of dyes like methylene (B1212753) blue under sunlight, operating through a bilateral mechanism involving both Fenton and Fenton-like pathways. rsc.org In these systems, the Fe(III) of the ferrocenium cation, formed upon oxidation, generates highly reactive hydroxyl radicals. rsc.org
Magnetically retrievable photocatalysts have been synthesized by grafting ferrocene derivatives onto supported ionic liquid phases. nih.govacs.org These materials have shown high efficiency in degrading pollutants like methyl orange under UV irradiation, with the ferrocenyl moiety playing a key role in the photocatalytic activity. nih.govacs.org Similarly, ferrocene-functionalized Ti-oxo clusters have demonstrated photocatalytic activity in the oxidative coupling of amines. The incorporation of ferrocene derivatives into porous organic polymers or chitosan (B1678972) microspheres also yields effective photocatalysts for environmental remediation. researchgate.net
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
Understanding the reaction mechanisms of catalysts derived from (carboxymethyl)ferrocene is essential for their optimization and rational design. This is achieved through a combination of kinetic studies and various spectroscopic techniques. acs.orgosti.gov
Kinetic Studies: Kinetic analysis provides crucial information about reaction rates, orders, and the rate-determining steps of a catalytic cycle. For the Heck reaction, kinetic studies have helped to elucidate the roles of different components, indicating that steps like migratory insertion can be turnover-limiting. researchgate.net In the copper-catalyzed aerobic oxidation of arenes, kinetic studies have been instrumental in demonstrating the involvement of different copper oxidation states. acs.org For the asymmetric hydrogenation of itaconates, control experiments have suggested that noncovalent ion-pair interactions between the ligand (which can contain a carboxyl group) and the substrate are crucial for achieving high enantioselectivity. researchgate.net
Spectroscopic Methods: A wide array of spectroscopic methods are employed to characterize intermediates and transition states in catalytic cycles involving ferrocene derivatives.
NMR Spectroscopy: ¹H NMR is a powerful tool for monitoring reaction progress and identifying key intermediates. In a ferrocene-catalyzed C-H imidation, ¹H NMR studies supported a mechanism involving single-electron transfer from ferrocene to an imide-radical precursor. acs.org
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of catalyst surfaces. In studies of magnetically supported ferrocene photocatalysts, XPS confirmed the successful grafting of the ferrocene moiety and identified the Fe 2p peaks corresponding to the iron center. nih.govacs.org
X-ray Absorption Spectroscopy (XAS): XAS provides detailed information about the local coordination environment and oxidation state of the metal center. It has been used to investigate the structural reconstruction of a cobalt-ferrocene MOF during the oxygen evolution reaction, revealing its transformation into a mixed metal oxyhydroxide active phase. nih.govchemrxiv.org
Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and chemical environment of iron. It has been used to identify high-spin Fe(II) and Fe(III) species in mechanistic studies of iron-catalyzed amination reactions and to characterize the transformation of ferrocene-based catalysts under reaction conditions. acs.orgresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to probe paramagnetic species, such as the Co(II) centers in MOF pre-catalysts, providing insight into their electronic structure and changes during catalysis. nih.gov
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (EC-ESI-MS) allow for the detection and characterization of catalytic intermediates in solution, providing molecular-level insight into reaction pathways.
These combined approaches provide a detailed picture of how (carboxymethyl)ferrocene derivatives function in catalysis, from radical generation in oxidation reactions to the subtle ligand-substrate interactions that govern high enantioselectivity in asymmetric synthesis. mdpi.comresearchgate.netacs.org
Biological Interactions and Mechanistic Insights of Ferrocene, Carboxymethyl Excluding Clinical Trials
In Vitro Enzyme Binding and Inhibition Mechanisms (e.g., Topoisomerase II)
The interaction of ferrocene (B1249389) derivatives with enzymes is a critical area of research, particularly concerning their potential as therapeutic agents. While studies focusing specifically on Ferrocene, (carboxymethyl)- are not extensively detailed in the available literature, research on closely related ferrocene analogues provides significant mechanistic insights, especially regarding their interaction with DNA topoisomerase II.
Topoisomerase II is a vital nuclear enzyme that resolves topological challenges in DNA, such as knots and tangles, by creating transient double-stranded breaks to allow for DNA replication and transcription. nih.gov This function makes it a prime target for anticancer drugs. nih.govacs.org Certain ferrocene derivatives have been identified as potent inhibitors of this enzyme. nih.gov
The mechanism of inhibition often involves acting as a "topoisomerase poison". mdpi.com Unlike inhibitors that block the enzyme's active site competitively, these compounds stabilize a transient intermediate state in the enzyme's catalytic cycle. nih.govmdpi.com Studies on diacetylferrocene and ferrocenedicarboxaldoxime, which are DNA-nonbinding derivatives, show that they can form a ternary complex with Topoisomerase II and DNA. nih.gov This structure, known as a "cleavage complex," effectively traps the enzyme on the DNA after it has made a double-strand cut, preventing the re-ligation step. nih.gov The accumulation of these cleavage complexes leads to permanent DNA strand breaks, which triggers cell death pathways. nih.gov This mechanism highlights that direct binding to DNA is not a prerequisite for the anti-neoplastic action of some ferrocene compounds; instead, they can interact directly with the enzyme itself. nih.gov
The potency of this inhibition can be significant. For instance, a chrysin-ferrocene Schiff base hybrid was found to inhibit topoisomerase II activity in a dose-dependent manner, with an IC₅₀ value of 20.07 µM, which is comparable to the 14.89 µM IC₅₀ of the established anticancer drug, etoposide. nih.gov This suggests a synergistic effect between the ferrocene moiety and the conjugated bioactive molecule. nih.gov
| Ferrocene Derivative | Target Enzyme | Inhibitory Mechanism | Key Findings |
|---|---|---|---|
| Diacetylferrocene | Topoisomerase II | Enzyme poisoning; stabilization of the "cleavage complex". nih.gov | Inhibits enzyme activity without binding directly to DNA. nih.gov |
| Ferrocenedicarboxaldoxime | Topoisomerase II | Enzyme poisoning; traps the enzyme-DNA covalent intermediate. nih.gov | Demonstrates stronger inhibition and anticancer action than monosubstituted derivatives. nih.gov |
| Chrysin-ferrocene Schiff base (CFSB) | Topoisomerase II | Inhibition of supercoiled DNA relaxation. nih.gov | Shows potent, dose-dependent inhibitory activity comparable to etoposide. nih.gov |
DNA and Protein Interaction Studies: Molecular Interactions and Selectivity (In vitro)
A key aspect of some bioactive ferrocene derivatives is their selectivity for protein targets over DNA. As established in studies of Topoisomerase II inhibitors like diacetylferrocene, these molecules can exert their effects without binding to DNA, a feature that distinguishes them from many traditional chemotherapeutics. nih.gov This selectivity is significant as it implies a different mode of action, targeting the cellular machinery that processes DNA rather than the genetic material itself.
Conversely, the ferrocene scaffold can be functionalized to promote strong and specific interactions with DNA. When ferrocene is conjugated with molecules like amino acids and subsequently complexed with metals such as ruthenium, the resulting compounds can exhibit high DNA binding affinities. researchgate.net These interactions are primarily non-covalent, mediated by forces such as electrostatic interactions between the compound and the negatively charged phosphate (B84403) backbone of DNA, hydrogen bonding, and hydrophobic interactions. bmglabtech.com The binding constants (Kb) for some ruthenium complexes of ferrocenyl amino acid mannich base conjugates have been measured in the range of 10⁴ to 10⁶ M⁻¹, indicating a strong interaction. researchgate.net
Furthermore, ferrocene-oligonucleotide conjugates have been developed as highly sensitive electrochemical probes for DNA detection. nih.gov In these systems, the ferrocenyl group acts as a redox reporter. The covalent linkage of ferrocene to an oligonucleotide can stabilize DNA triple-helix structures by 2-3 kcal/mol. nih.gov The electrochemical potential of the ferrocene moiety can shift slightly upon binding to a target DNA sequence, suggesting that the ferrocenyl group can interact differently depending on the local DNA structure and sequence, though it does not prevent its utility in detection assays. nih.gov
Interactions with proteins have also been characterized. For example, ferrocenyl ligands and their ruthenium complexes have been shown to interact with bovine serum albumin (BSA), a common model protein, which is typically studied using fluorescence quenching techniques. researchgate.net
| Ferrocene Conjugate System | Target Biomolecule | Interaction Type | Binding Constant (Kb) / Key Finding |
|---|---|---|---|
| Diacetylferrocene | DNA | Non-binding. nih.gov | Selectively interacts with Topoisomerase II enzyme. nih.gov |
| Ruthenium(II/III) complexes of ferrocenyl amino acid mannich bases | DNA | Presumed electrostatic and/or intercalative. researchgate.net | 10⁴ – 10⁶ M⁻¹. researchgate.net |
| Ruthenium(II/III) complexes of ferrocenyl amino acid mannich bases | Bovine Serum Albumin (BSA) | Non-covalent binding. researchgate.net | Demonstrates significant protein interaction. researchgate.net |
| Ferrocene-oligonucleotide conjugate | Target DNA/RNA | Hybridization and local interaction. nih.gov | Stabilizes triple-helix complexes by 2-3 kcal/mol. nih.gov |
Cellular Uptake and Subcellular Distribution Mechanisms (In Vitro Models)
The entry of ferrocene-based compounds into cells and their subsequent localization are governed by the physicochemical properties of the entire molecule, not just the ferrocene core. The (carboxymethyl)- functional group, in particular, can be used to conjugate ferrocene to various moieties that dictate the mechanism of cellular entry and final subcellular destination.
In vitro studies show that the primary mechanism for the internalization of larger ferrocene conjugates and nanoparticles is endocytosis. mdpi.complos.org This process can be further divided into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.com The specific pathway utilized often depends on the nature of the ligand attached to the ferrocene scaffold. A critical challenge is overcoming "non-productive uptake," where the compound is internalized but remains trapped within endosomal vesicles and is eventually trafficked to lysosomes for degradation, preventing it from reaching its cytosolic or nuclear target. nih.gov
Targeted delivery strategies have been developed to enhance selective uptake. For example, by conjugating ferrocene to ligands that bind to specific cell-surface receptors, uptake can be directed to particular cell types. A notable example is the conjugation of ferrocene to Arg-Gly-Asp (RGD)-based peptides that target integrin receptors, which are often overexpressed on tumor cells. researchgate.net This approach leads to selective, integrin-dependent cell uptake, delivering the ferrocene payload specifically to the target cells. researchgate.net
Once inside the cell, the distribution of ferrocene conjugates is also highly dependent on their structure. Conjugates with polyhistidine peptides have been shown to be taken up via macropinocytosis and initially localize to lysosomes and the Golgi apparatus. nih.gov However, a portion of these conjugates can escape the endosomal pathway and enter the cytoplasm, which is essential for therapeutic effect if the target is located there. nih.gov The journey to the nucleus can also occur, with studies on nanoparticles showing translocation into the nucleus within minutes of cellular application. plos.org
| Ferrocene Conjugate Type | Proposed Uptake Mechanism | Observed Subcellular Distribution |
|---|---|---|
| Integrin-ligand-ferrocene (ILF) | Selective, integrin-dependent endocytosis. researchgate.net | Targeted to integrin-expressing cells; leads to increased intracellular ROS and DNA damage. researchgate.net |
| Polyhistidine peptide-ferrocene analogue | Macropinocytosis. nih.gov | Primarily localizes in lysosomes and Golgi apparatus, with some endosomal escape into the cytoplasm. nih.gov |
| General Nanoparticle-ferrocene analogue | Dynamin-dependent endocytosis (e.g., clathrin-mediated). plos.org | Observed in cytoplasm and subsequent translocation into the nucleus. plos.org |
Use as Scaffolds for Bioconjugation and Bioactive Molecule Delivery (Mechanistic focus)
The ferrocene molecule is widely recognized as an excellent and versatile scaffold in bioorganometallic chemistry. nih.govrsc.org Its utility stems from a combination of unique properties: it is a stable, three-dimensional structure with favorable lipophilicity and redox activity. irb.hrresearchgate.net The (carboxymethyl)- group is particularly important as it provides a convenient and reactive "handle" for the covalent attachment, or bioconjugation, of a wide array of bioactive molecules, including peptides, targeting ligands, and established drugs. researchgate.netresearchgate.netresearchgate.net
The mechanistic goal of using ferrocene as a scaffold is to impart new or enhanced properties to the attached molecule. One major application is in the field of peptidomimetics. By attaching amino acids or short peptides to the ferrocene core, researchers can create novel structures that mimic natural peptide conformations, such as β-turns. researchgate.net This structural constraint can enhance biological activity. Furthermore, the bulky and non-natural ferrocene moiety provides significant steric hindrance, which can protect the attached peptide from enzymatic degradation by proteases, thereby increasing its stability and bioavailability compared to the parent peptide. irb.hr
Another key mechanistic focus is on targeted drug delivery. The ferrocene scaffold can serve as a carrier for a therapeutic agent, which is linked to a targeting ligand. For instance, conjugating ferrocene to RGD-based peptides that bind to tumor-specific integrins allows for the selective delivery of ferrocene's inherent cytotoxic activity (mediated by the generation of reactive oxygen species) directly to cancer cells. researchgate.net This strategy aims to maximize efficacy at the target site while minimizing systemic toxicity. researchgate.net
The scaffold can also be used to create novel hybrid drugs. The (carboxymethyl)ferrocene derivative, 1,1′-ferrocenediacetic acid, has been used to synthesize ferrocenyl-penicillins and -cephalosporins. researchgate.net In this context, the ferrocene unit is appended to a known antibiotic, potentially altering its mechanism of action, improving its ability to cross cell membranes due to increased lipophilicity, or overcoming existing resistance mechanisms.
| Conjugated Bioactive Molecule | Mechanistic Advantage of Ferrocene Scaffold | Example Application |
|---|---|---|
| Peptides / Amino Acids | Induces specific secondary structures (peptidomimetics); increases lipophilicity and resistance to proteolytic degradation. irb.hrresearchgate.net | Creation of stable, structurally defined bioactive peptides. researchgate.net |
| Integrin-targeting ligands (e.g., RGD peptides) | Enables selective delivery of the redox-active ferrocene payload to specific cell types (e.g., tumors). researchgate.net | Targeted anticancer therapy via ROS generation and DNA damage. researchgate.net |
| Antibiotics (e.g., Penicillins) | Serves as a carrier to create novel organometallic-antibiotic hybrids with potentially enhanced properties. researchgate.net | Development of new antibiotic agents. researchgate.net |
| Oligonucleotides | Acts as a stable, redox-active label for electrochemical detection and can stabilize DNA structures. nih.gov | Highly sensitive DNA biosensors. nih.govresearchgate.net |
Integration of Ferrocene, Carboxymethyl in Advanced Materials Science
Surface Functionalization and Self-Assembled Monolayers (SAMs) on Electrodes and Nanomaterials
The ability to tailor the interface between a material and its environment is fundamental to the development of advanced electronic and sensing devices. Ferrocene (B1249389), (carboxymethyl)- provides an effective molecular tool for the functionalization of various surfaces, including electrodes and nanomaterials, primarily through the formation of self-assembled monolayers (SAMs).
The carboxylic acid moiety of FCA allows for its covalent attachment to surfaces that have been pre-functionalized with amine groups. A common strategy involves a two-step process where a long-chain aminothiol, such as 11-aminoundecanethiol, is first assembled onto a gold (Au) electrode surface. nih.gov Subsequently, FCA is coupled to the terminal amine groups of the SAM via an amide bond formation, often facilitated by a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). nih.govnsf.gov This method results in a well-ordered monolayer where the ferrocene units are regularly spaced, leading to predictable and reproducible electrochemical behavior. nih.gov The surface coverage of the ferrocene moieties can be controlled, with maximum coverages reported to be around 3 x 10⁻¹⁰ mol cm⁻². nih.gov
This sequential assembly method offers advantages over the direct assembly of ferrocene-terminated thiols, as it can lead to more ordered packing of the ferrocene moieties. nih.gov The resulting FCA-modified SAMs exhibit stable and reversible redox chemistry corresponding to the Fe(II)/Fe(III) couple of the ferrocene unit. nih.govnsf.gov These functionalized surfaces are not limited to planar gold electrodes; the same principles apply to the modification of gold nanoparticles (AuNPs) and other nanomaterials. mdpi.combeilstein-journals.orgmdpi.com The modification of AuNPs with FCA, for instance, can be achieved through similar thiol-based self-assembly, creating redox-active nanostructures for various applications. mdpi.combeilstein-journals.org
Furthermore, FCA and its derivatives can be immobilized on other types of electrode materials, such as indium tin oxide (ITO). mdpi.com For example, ferrocene-modified SAMs on ITO electrodes have been used as sensing layers, where the ferrocene moiety facilitates electron transfer through the organic layer. mdpi.com The carboxyl group can also be used for direct attachment or complexation with other surface modifiers, such as cyclodextrins, to create host-guest-based immobilization strategies. mdpi.com
The electrochemical characteristics of these FCA-based SAMs are crucial for their applications. Cyclic voltammetry (CV) is a key technique used to study the electron transfer properties of these modified electrodes. nih.govnsf.govacs.org The formal potential and the peak-to-peak separation in the CV provide insights into the kinetics of the electron transfer process and the environment of the immobilized ferrocene. For well-ordered SAMs, the electron transfer is understood to occur via a tunneling mechanism through the alkyl linker. nsf.gov However, on more heterogeneous surfaces like glassy carbon, electron transfer might also occur through defect sites in the monolayer. nsf.gov
Table 1: Electrochemical Properties of Ferrocene-based SAMs
| Electrode Material | Functionalization Method | Surface Coverage (mol/cm²) | Formal Potential (E°') | Reference |
| Gold (Au) | Two-step coupling of Ferrocenecarboxylate to aminoundecylthiol SAM | ~3 x 10⁻¹⁰ | Shifts positive with increasing coverage | nih.gov |
| Indium Tin Oxide (ITO) | Aldehyde-amine reaction for Fc-SAM formation | 4.1 (±1.0) × 10⁻⁷ | Not specified | mdpi.com |
| Glassy Carbon | Amide coupling of Ferrocenecarboxylic acid to amine-terminated SAMs | Not specified | Not specified | nsf.gov |
Polymer Synthesis and Incorporation of Ferrocene, (carboxymethyl)- Moieties for Redox-Active Polymers
Redox-active polymers, which contain electrochemically active units, are a class of smart materials with applications in energy storage, catalysis, and sensing. researchgate.netmdpi.comresearchgate.net Ferrocene is a popular choice for the redox moiety due to its stable and reversible one-electron redox behavior. mdpi.com Ferrocene, (carboxymethyl)- serves as a valuable monomer or functionalizing agent in the synthesis of such polymers, with its carboxyl group providing a convenient handle for incorporation into polymer structures. nih.gov
There are two primary architectures for ferrocene-containing polymers: main-chain polymers, where the ferrocene unit is part of the polymer backbone, and side-chain polymers, where the ferrocene is appended to the polymer backbone. cmu.edu The incorporation of FCA can be achieved through various polymerization and post-polymerization modification techniques.
One common method is the condensation polymerization of the carboxylic acid group of FCA with a suitable comonomer containing, for example, hydroxyl or amine groups. This would lead to the formation of polyesters or polyamides with ferrocene units in the main chain or as part of a side chain, depending on the structure of the comonomer. Another approach is to modify pre-existing polymers with FCA. For instance, polymers with reactive side groups like hydroxyl or amine functions, such as poly(acrylic acid) or poly(allylamine), can be functionalized by reacting them with FCA, often using coupling agents to form ester or amide linkages. cmu.edu
The resulting ferrocene-containing polymers are redox-active, meaning their properties can be switched by changing the oxidation state of the iron center in the ferrocene moiety from Fe(II) to Fe(III). researchgate.net This redox transition can influence the polymer's solubility, swelling behavior, and electrochemical properties. mdpi.comresearchgate.net For example, the oxidation of ferrocene to the cationic ferrocenium (B1229745) form can induce changes in the electrostatic interactions within the polymer and with its environment, leading to conformational changes or a sol-gel transition in polymer gels. researchgate.net
The synthesis of well-defined redox polymers can also be achieved using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). utwente.nl While direct polymerization of an FCA-derived monomer might be challenging, a common strategy is to polymerize a monomer containing a protected functional group, which is later deprotected and coupled with FCA. Alternatively, an initiator bearing a ferrocene group can be used to grow polymer chains. utwente.nl
Table 2: Methods for Incorporating Ferrocene, (carboxymethyl)- into Polymers
| Polymerization/Modification Method | Resulting Polymer Architecture | Key Features |
| Condensation Polymerization | Main-chain or Side-chain | Direct incorporation of FCA into the polymer structure. |
| Post-polymerization Modification | Side-chain | Versatile method to functionalize existing polymers with ferrocene moieties. |
| Controlled Radical Polymerization (e.g., ATRP) | Well-defined side-chain polymers | Precise control over molecular weight and architecture. utwente.nl |
Design and Fabrication of Chemo/Biosensors Based on Ferrocene, (carboxymethyl)- Transduction Mechanisms
The development of sensitive and selective sensors for chemical and biological analytes is a major driving force in materials science. rsc.orgmdpi.commdpi.com Ferrocene and its derivatives are exceptionally well-suited for this purpose, acting as highly efficient redox mediators in electrochemical sensors. mdpi.comarxiv.org Ferrocene, (carboxymethyl)- is particularly useful as its carboxyl group allows for straightforward immobilization onto sensor surfaces or conjugation to biorecognition elements like enzymes and antibodies. nih.gov
The fundamental principle behind many ferrocene-based biosensors is mediated electron transfer. mdpi.com In a typical amperometric biosensor, an enzyme catalyzes a reaction with the target analyte, producing or consuming electrons. nih.gov Ferrocene shuttles electrons between the enzyme's active site and the electrode surface, generating a current that is proportional to the analyte concentration. mdpi.comox.ac.uk The most prominent example is the glucose biosensor, where glucose oxidase (GOx) oxidizes glucose. ox.ac.ukmdpi.com The ferrocene, in its oxidized ferrocenium form, accepts electrons from the reduced GOx and is subsequently re-oxidized at the electrode, completing the catalytic cycle. ox.ac.uk
The fabrication of these sensors often involves immobilizing both the enzyme and the ferrocene mediator onto the electrode. The carboxylic acid function of FCA is ideal for covalently attaching the ferrocene moiety to the electrode surface via SAMs, as described in section 8.1, or to a polymer matrix that entraps the enzyme. nsf.govmdpi.com For example, FCA can be coupled to an amine-functionalized surface, which then serves as a platform for immobilizing an antibody in an immunosensor. mdpi.com
In such an immunosensor for detecting human immunoglobulin E (IgE), a sandwich-type assay can be employed on an FCA-modified ITO electrode. mdpi.com The capture antibody is immobilized on the FCA-SAM. After binding of the target IgE and an enzyme-labeled secondary antibody, the enzyme produces a product (e.g., p-aminophenol) that can be electrochemically detected. The ferrocene on the surface enhances the signal through redox cycling, where it is repeatedly oxidized by the electrode and reduced by the enzyme product, leading to signal amplification. mdpi.com
Chemosensors for detecting metal ions have also been developed using ferrocene derivatives. researchgate.netrsc.orgrsc.org The binding of a metal ion to a receptor unit linked to the ferrocene can perturb the electronic properties of the ferrocene, causing a detectable shift in its redox potential. researchgate.net FCA can be used to construct such chemosensors by linking its carboxyl group to a suitable ion-selective ligand.
Table 3: Examples of Chemo/Biosensors Utilizing Ferrocene, (carboxymethyl)- Based Transduction
| Sensor Type | Analyte | Transduction Principle | Performance Metric (e.g., LOD) | Reference |
| Immunosensor | Human IgE | Amperometric detection with redox cycling by Fc-SAM | LOD: 3 IU/mL | mdpi.com |
| Glucose Biosensor | Glucose | Amperometric detection via mediated electron transfer | LOD: 0.055 mM (using Pt-CNT-based sensor) | mdpi.com |
| Metal Ion Chemosensor | Pb(II), Hg(II) | Electrochemical and optical signal changes upon ion binding | Not specified for FCA | rsc.org |
LOD: Limit of Detection
Role in Molecular Electronics and Spintronics: Fundamental Studies
Molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits. researchgate.netarxiv.orgresearchgate.net The predictable redox behavior, chemical stability, and compact size of ferrocene make it an attractive candidate for fundamental studies in this field. researchgate.netarxiv.org Ferrocene, (carboxymethyl)-, through its ability to form well-defined SAMs on electrode surfaces, provides a platform for fabricating and studying molecular junctions. nih.gov
In a typical molecular electronic device, a SAM of ferrocene-containing molecules is sandwiched between two electrodes. researchgate.net The current-voltage (I-V) characteristics of such a junction are measured to understand charge transport through the molecules. The ferrocene unit can act as a redox center, and its energy levels (HOMO and LUMO) play a crucial role in the transport mechanism, which can include tunneling or hopping. researchgate.net
Studies on ferrocene-alkanethiolate SAMs have revealed asymmetric electrical transport characteristics, which are attributed to the redox activity of the ferrocene moieties within the molecular junction. researchgate.net The ability to switch the oxidation state of ferrocene with an applied voltage opens up possibilities for creating molecular switches and memory devices. researchgate.net The charge transport can be modulated by the alignment of the ferrocene's redox potential with the Fermi levels of the electrodes. researchgate.net
The field of spintronics, or spin-based electronics, is another area where ferrocene derivatives are being explored. arxiv.org The spin state of the iron center in ferrocene could potentially be manipulated and used to store or transmit information. The integration of ferrocene into molecular junctions allows for the investigation of spin-dependent transport phenomena. Recent reviews highlight the progress in using ferrocene-containing systems to probe spin-dependent electrochemical processes and for integration into prototype spintronic circuit elements. arxiv.org While still in the realm of fundamental research, the unique combination of redox activity and magnetic properties in the ferrocene core suggests a promising future role in this emerging technology.
Advanced Analytical Techniques for Characterizing Ferrocene, Carboxymethyl Systems
Time-Resolved Spectroscopy for Reaction Dynamics and Excited State Studies
Time-resolved spectroscopy, particularly pump-probe techniques, is indispensable for observing the fleeting transient species and ultrafast events that govern the photochemical and photophysical pathways of (carboxymethyl)ferrocene. uva.nl These methods use an initial laser pulse (the pump) to excite the molecule to a higher electronic state and a subsequent, delayed pulse (the probe) to monitor the evolution of the excited state as it relaxes, reacts, or dissociates.
Research on related ferrocene (B1249389) systems using femtosecond time-resolved spectroscopy has provided foundational knowledge. For instance, studies on the dissociation dynamics of ferrocenium (B1229745) ions, generated via strong-field ionization, have been conducted using femtosecond extreme ultraviolet (XUV) absorption spectroscopy. berkeley.edu These experiments reveal that excited ferrocenium ions can dissociate into bare Fe⁺ ions and cyclopentadienyl (B1206354) radicals on an incredibly fast timescale of 240 ± 80 femtoseconds. berkeley.edu The absence of observable intermediate species suggests a direct and concerted dissociation mechanism from the excited state. berkeley.edu
Similarly, ultrafast transient absorption (TA) spectroscopy has been employed to follow the ring-opening and closing dynamics of photoswitchable coordination cages built from dithienylethene-based ligands, where the timescale of these processes is modulated by guest molecules. nih.gov For (carboxymethyl)ferrocene, time-resolved techniques could be used to track electron transfer dynamics, solvent relaxation, and the evolution of charge-transfer states following photoexcitation. By monitoring the transient spectra, researchers can map the potential energy surfaces and identify the key steps and timescales of its reaction dynamics. nih.gov
| Technique | System Studied | Key Finding/Observation | Timescale | Reference |
|---|---|---|---|---|
| Femtosecond XUV Absorption Spectroscopy | Ferrocenium Cation (FeCp₂⁺) | Dissociation into Fe⁺ and Cp• radicals following intense laser excitation. | 240 ± 80 fs | berkeley.edu |
| Ultrafast Transient Absorption | Photoswitchable Dithienylethene-based Cage | Ring-opening and closing dynamics are influenced by encapsulated guest molecules. | fs to ps | nih.gov |
| Time-Resolved Photoelectron Circular Dichroism (TR-PECD) | Fenchone Enantiomers | Probes chiral electronic structure and relaxation dynamics with atomic site sensitivity. | fs | aps.org |
In Situ Spectroelectrochemical Methods for Real-Time Mechanistic Monitoring
In situ spectroelectrochemical methods provide a powerful means to probe the structural and electronic changes of (carboxymethyl)ferrocene directly at the electrode-electrolyte interface during electrochemical processes. By combining an electrochemical technique (like cyclic voltammetry) with a spectroscopic probe (such as UV-vis or FT-IR), a real-time correlation between the applied potential, current response, and molecular state can be established.
In situ UV-vis spectroelectrochemistry is particularly useful for monitoring the characteristic color change associated with the Fe(II)/Fe(III) redox couple. Upon oxidation, the pale orange/yellow ferrocene species is converted to the deep blue ferrocenium cation. Studies on ferrocene encapsulated within silica (B1680970) films have shown the emergence of a distinct absorption band centered around 620 nm, which is attributed to the ligand-to-metal charge transfer in the ferrocenium species. mdpi.com In studies of related ferrocene dicarboxylic acid linkers released from a metal-organic framework (MOF) during electrolysis, characteristic peaks were observed at 310 nm and 440 nm in the electrolyte, confirming the linker's release mechanism. chemrxiv.org
In situ FT-IR spectroelectrochemistry offers complementary information by tracking changes in vibrational modes. For ferrocene, oxidation leads to the disappearance of characteristic ferrocene peaks at 1107 and 1005 cm⁻¹ and the concurrent appearance of new bands corresponding to the ferrocenium cation. msu.edu This allows for the direct observation of the conversion from the reduced to the oxidized form in real time, providing definitive mechanistic evidence. msu.edu
| Technique | Observed Spectroscopic Change | Electrochemical Process | Mechanistic Insight | Reference |
|---|---|---|---|---|
| In Situ UV-vis Spectroscopy | Appearance of an absorption band at ~620 nm. | Oxidation of Ferrocene to Ferrocenium | Confirms formation of the ferrocenium cation. | mdpi.com |
| In Situ UV-vis Spectroscopy | Appearance of peaks at 310 nm and 440 nm in solution. | Electrolysis of a CoFc-MOF | Monitors the real-time release of the ferrocene dicarboxylate linker. | chemrxiv.org |
| In Situ FT-IR Spectroscopy | Disappearance of ferrocene peaks (1107, 1005 cm⁻¹). | Oxidation of Ferrocene | Monitors the consumption of the reduced species at the electrode. | msu.edu |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis
X-ray spectroscopy techniques are element-specific probes that provide detailed information about the electronic structure and local coordination environment of the iron center in (carboxymethyl)ferrocene, as well as the elemental composition of the material's surface. springernature.commalvernpanalytical.com
X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. iaea.org The resulting spectrum is divided into two regions:
X-ray Absorption Near Edge Structure (XANES): The shape and energy of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the absorbing atom (in this case, iron). rsc.org XANES can be used to precisely determine the formal oxidation state of iron in (carboxymethyl)ferrocene, for example, confirming its Fe(II) state or tracking its conversion to Fe(III) during chemical or electrochemical oxidation. chemrxiv.orgrsc.org
Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the absorption edge contain information about the local atomic environment of the iron atom, including bond distances, coordination number, and the identity of neighboring atoms. rsc.org High-quality EXAFS data can even distinguish subtle conformational differences, such as the eclipsed versus staggered arrangement of the cyclopentadienyl rings in ferrocene derivatives. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that analyzes the kinetic energies of photoelectrons ejected from a material by X-ray irradiation. micro.org.au It provides:
Elemental Composition: XPS survey scans can identify all elements present on the surface (except H and He), making it ideal for confirming the presence of Fe, C, and O in a (carboxymethyl)ferrocene sample and detecting any surface impurities. micro.org.au
Chemical State Information: High-resolution scans of individual elemental peaks (e.g., Fe 2p, C 1s, O 1s) reveal shifts in binding energy that correspond to the element's oxidation state and local chemical environment. malvernpanalytical.com For (carboxymethyl)ferrocene, XPS can distinguish the carbon atoms in the cyclopentadienyl rings from those in the carboxyl group and confirm the oxidation state of the central iron atom. nih.govresearchgate.netrsc.org
| Technique | Probe | Information Obtained | Application to (Carboxymethyl)ferrocene | Reference |
|---|---|---|---|---|
| XAS (XANES/EXAFS) | X-rays (Bulk-sensitive) | Fe oxidation state, coordination number, bond distances, local geometry. | Determine Fe-C and Fe-ring distances; confirm Fe(II)/Fe(III) state. | rsc.orgresearchgate.net |
| XPS | X-rays (Surface-sensitive, ~10 nm) | Surface elemental composition, chemical/oxidation states. | Verify surface purity; identify chemical states of Fe, C, and O. | malvernpanalytical.commicro.org.aunih.gov |
Scanning Probe Microscopy (SPM) for Surface Morphology and Molecular Assembly Characterization
Scanning Probe Microscopy (SPM) encompasses a family of techniques that generate images of surfaces with nanoscale or even atomic resolution by scanning a sharp physical probe across the sample. researchgate.net These methods are essential for visualizing the morphology of (carboxymethyl)ferrocene films and characterizing the structure of its self-assembled monolayers (SAMs). uq.edu.au
Atomic Force Microscopy (AFM) measures the forces between the probe tip and the sample to generate a three-dimensional topographical map of the surface. researchgate.net AFM can operate in various environments, including ambient conditions and liquids, making it ideal for imaging (carboxymethyl)ferrocene layers on substrates like gold, silicon, or mica. It can reveal information about film thickness, surface roughness, and the formation of domains or aggregates. acs.org
Scanning Tunneling Microscopy (STM) measures the quantum tunneling current between a conductive tip and a conductive sample to produce images with atomic resolution. uci.edu For (carboxymethyl)ferrocene adsorbed on a conductive substrate, STM can visualize the arrangement of individual molecules within a self-assembled layer. uci.edu
Advanced SPM modes provide functional information in addition to topography. Conducting Probe AFM (CP-AFM) measures the local current flowing between a conductive tip and the sample as a function of applied bias. nih.gov Studies on similar ferrocenyl-alkane-thiol SAMs have used CP-AFM to correlate molecular-scale structural features with electronic transport properties, revealing negative differential resistance that is linked to the charging of the ferrocene moieties. nih.govKelvin Probe Force Microscopy (KPFM) simultaneously maps surface topography and surface potential, providing insights into the local work function and charge distribution across a (carboxymethyl)ferrocene film. uci.edu
| SPM Technique | Measurement Principle | Primary Information | Application to (Carboxymethyl)ferrocene Systems | Reference |
|---|---|---|---|---|
| Atomic Force Microscopy (AFM) | Tip-sample forces | Surface topography, roughness, film thickness. | Imaging of self-assembled monolayers and thin films. | researchgate.netacs.org |
| Scanning Tunneling Microscopy (STM) | Quantum tunneling current | Atomic/molecular-scale topography, electronic density of states. | Visualizing molecular packing in SAMs on conductive substrates. | uci.edu |
| Conducting Probe AFM (CP-AFM) | Local current-voltage (I-V) characteristics | Nanoscale conductivity and electronic transport. | Probing charge transfer through individual or small groups of molecules. | nih.gov |
| Kelvin Probe Force Microscopy (KPFM) | Contact potential difference | Surface potential and local work function. | Mapping charge distribution and electronic heterogeneity. | uci.edu |
Future Perspectives and Emerging Research Directions for Ferrocene, Carboxymethyl Chemistry
Development of Next-Generation Synthetic Methodologies
While traditional methods like Friedel-Crafts acylation have been foundational, the future of (carboxymethyl)ferrocene synthesis lies in developing more efficient, cost-effective, and environmentally benign pathways. Next-generation methodologies are focused on improving yields, simplifying purification processes, and using milder reaction conditions.
Microwave-assisted synthesis is also emerging as a powerful tool, offering reduced reaction times and higher yields for producing ferrocene (B1249389) derivatives. nih.gov For instance, the synthesis of ferrocenylimidazolo[2,1-b]-1,3,4-thiadiazoles has been significantly improved using this technology. nih.gov One-pot reactions, such as the synthesis of ferrocene-containing 1,3,4-oxadiazoles from ferrocenecarboxylic acid, cyclic ketones, and N-isocyaniminotriphenylphosphorane, exemplify the trend towards more efficient and streamlined processes that operate under mild, neutral conditions. samipubco.com
Table 1: Comparison of Synthetic Methodologies for Ferrocene Carboxylic Acid and its Derivatives
| Methodology | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation & Cleavage | Ferrocene, 2-chlorobenzoyl chloride, AlCl₃, KOtBu | High overall yield, readily available materials | Two-step process, use of strong Lewis acid | orgsyn.org |
| Cyclic Anhydride Functionalization | Ferrocene, cyclic anhydrides | Simple, affordable, moderate conditions, good yields | Primarily for alkyl-ferrocene derivatives | nih.govresearchgate.net |
| Iodoform Reaction | Acetylferrocene (B1663952), I₂/KI, NaOH, PEG | Uses aqueous alkali solvent, mild conditions (0-5°C) | Requires phase-transfer catalyst (PEG) | google.com |
| One-Pot Oxadiazole Synthesis | Ferrocenecarboxylic acid, cyclic ketone, Ph₃PNNC | Mild, neutral conditions, high yields, simple workup | Specific to 1,3,4-oxadiazole (B1194373) derivatives | samipubco.com |
| Microwave-Assisted Synthesis | Various (e.g., α-bromoacetylferrocene) | Reduced reaction time, higher reaction rate and yields | Requires specialized equipment | nih.gov |
These next-generation methods represent a shift towards more sustainable and efficient chemical manufacturing, which will be crucial for the broader industrial application of (carboxymethyl)ferrocene and its derivatives.
Exploration of Novel Catalytic Transformations and Sustainable Processes
The (carboxymethyl) group serves as a critical functional handle, enabling the integration of ferrocene into a variety of catalytic systems and sustainable chemical processes. The future in this area is focused on designing sophisticated catalysts and leveraging ferrocene's unique redox properties for green chemistry applications.
Ferrocene derivatives are pivotal in asymmetric catalysis, where planar chiral ferrocenes act as scaffolds for highly effective chiral ligands. researchgate.net The development of catalytic desymmetrization strategies is a promising alternative to classical synthesis methods, offering improved step and atom efficiency. researchgate.net Furthermore, ferrocene-based catalysts are being explored for a range of organic reactions, including oxidation, hydrogenation, and cross-coupling. nih.govmdpi.com A mild, ferrocene-catalyzed C-H imidation of arenes has been reported, which proceeds under exceptionally mild conditions and tolerates a wide range of functional groups, showcasing a move towards more sustainable transformations. acs.org
In the realm of sustainable processes, ferrocene-based materials are being designed for environmental remediation. For example, electrodes functionalized with metallocenes like ferrocene and cobaltocene (B1669278) have demonstrated the ability to effectively remove persistent per- and polyfluoroalkyl substances (PFAS) from water. eurekalert.org The key to this sustainable process is the ability to release the captured PFAS by applying a voltage, allowing the electrode to be regenerated and reused. eurekalert.org Ferrocene is also considered a sustainable compound for water treatment due to its efficient, environmentally friendly synthesis and its stability, making it an ideal heterogeneous electrocatalyst for degrading contaminants. uclm.es
The development of ferrocene-based ionic liquids highlights another avenue for green chemistry, providing sustainable approaches for synthesizing valuable heterocyclic compounds. researchgate.net The unique ability of the ferrocene/ferrocenium (B1229745) couple to act as a reversible redox switch is being harnessed to control catalytic activity, opening doors for redox-switchable catalysis. mdpi.com
Advanced Materials for Energy Storage and Conversion Applications (Mechanistic/Design Focus)
The inherent redox stability and tunable electronic properties of the ferrocene core make it a prime candidate for advanced energy materials. The design of (carboxymethyl)ferrocene derivatives is central to overcoming key challenges in energy storage and conversion, such as solubility, stability, and efficiency.
In aqueous organic redox flow batteries (AORFBs), water-soluble ferrocene derivatives are promising catholyte materials. mdpi.comrsc.org The carboxymethyl group, or other hydrophilic functionalities, is critical for enhancing solubility in aqueous electrolytes. mdpi.com Mechanistic studies have revealed that the stability of these catholytes is linked to the dissociation of the cyclopentadienyl (B1206354) ligand, a process that can be mitigated through rational molecular design, for instance by modifying the linker between the ferrocene core and the solubilizing group. rsc.org
Ferrocene-based porous organic polymers (POPs) are being developed for supercapacitor applications. nih.gov The design strategy involves combining ferrocene units with other moieties like melamine (B1676169) to create materials with high thermal stability and large surface areas, which are crucial for efficient charge storage. nih.gov For lithium-ion batteries (LIBs), research is focused on using ferrocene-based polymers and composites as cathode materials, capitalizing on their stable voltage output and fast electrochemical kinetics. nih.gov
In solar energy conversion, functionalized ferrocene derivatives are being designed as alternative electrolyte redox couples for dye-sensitized solar cells (DSSCs). acs.org By attaching electron-donating or electron-withdrawing groups to the cyclopentadienyl rings, it is possible to finely tune the HOMO/LUMO energy levels of the ferrocene derivative. This allows for precise control over the redox potential, which can increase the maximum voltage attainable from the solar cell. acs.org
Table 2: Role of Ferrocene/(Carboxymethyl)ferrocene in Energy Applications
| Application | Material Design | Role of Ferrocene/(Carboxymethyl)ferrocene | Key Performance Metric | Reference |
|---|---|---|---|---|
| Aqueous Redox Flow Battery (AORFB) | Water-soluble ferrocene derivatives | Provides reversible Fe²⁺/Fe³⁺ redox couple; carboxymethyl group enhances aqueous solubility. | Cycling stability, capacity retention | mdpi.comrsc.org |
| Supercapacitors | Ferrocene-linked porous organic polymers (POPs) | Acts as a stable, redox-active building block in a high-surface-area framework. | Specific capacitance (e.g., 82 F g⁻¹) | nih.gov |
| Dye-Sensitized Solar Cells (DSSCs) | Functionalized ferrocene derivatives in electrolyte | Serves as a non-toxic, cheap redox shuttle; substituents tune redox potential to maximize cell voltage. | Power conversion efficiency, photovoltage | acs.org |
| PFAS Remediation | Ferrocene-functionalized polymer electrodes | Binds PFAS molecules; redox switching allows for controlled release and electrode regeneration. | Removal and regeneration efficiency | eurekalert.org |
Computational-Aided Design and Discovery of New Ferrocene, (carboxymethyl)- Analogues
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the design and discovery of new ferrocene analogues with tailored properties. These methods provide deep mechanistic insights and predictive power, guiding synthetic efforts toward the most promising candidates.
DFT calculations are routinely used to predict how different substituents on the ferrocene core will affect its electronic structure and redox properties. ufs.ac.za For example, a linear relationship has been established between the calculated Highest Occupied Molecular Orbital (HOMO) energies of ferrocenyl carboxylic acid derivatives and their experimentally measured formal reduction potentials. ufs.ac.za This predictive capability is crucial for designing ferrocene-based redox shuttles in DSSCs with optimal energy levels. acs.org
Computational modeling is also employed to understand and enhance the performance of materials. In the context of AORFBs, DFT calculations help elucidate degradation mechanisms by analyzing the stability of the bond between the iron center and the cyclopentadienyl ligand. rsc.org For mechanochemistry, high-throughput computational screening, guided by machine learning, is being used to discover new ferrocene mechanophores (molecules that react to mechanical force) with enhanced reactivity, leading to tougher polymer networks. researchgate.net This approach can screen thousands of potential ferrocene complexes to identify promising synthetic targets. researchgate.net
Furthermore, computational studies support structural analysis and help understand conformational properties, which is vital for applications like foldamers where specific 3D structures are required. nih.gov Molecular docking simulations are used to predict the potential of ferrocene derivatives as therapeutic agents by evaluating their binding affinity to biological targets like proteins. mdpi.com These computational tools not only rationalize experimental observations but also enable the de novo design of novel (carboxymethyl)ferrocene analogues for a vast array of applications, from electronics to medicine. bham.ac.ukresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
